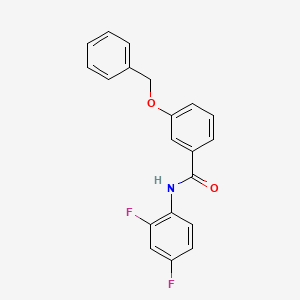
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide, also known as BDF-864, is a synthetic compound that belongs to the family of benzamides. It is a potent and selective inhibitor of the protein kinase CK2, which is a key regulator of cell growth and proliferation. BDF-864 has shown promising results in preclinical studies as a potential anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide inhibits the activity of the protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 is overexpressed in many types of cancer and is involved in multiple signaling pathways that promote cancer cell survival and proliferation. By inhibiting CK2, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anticancer effects, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including PIM1 and PIM3, which are involved in the regulation of cell growth and survival. 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
実験室実験の利点と制限
One advantage of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is its high potency and selectivity for CK2 inhibition. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide. One area of research is the development of more soluble analogs of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide that can be used in a wider range of experimental settings. Another area of research is the exploration of the potential of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide in combination with other anticancer agents to enhance its efficacy. Finally, the study of the role of CK2 in other diseases, such as neurodegenerative diseases and viral infections, is an area of emerging interest.
合成法
The synthesis of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,4-difluorobenzonitrile, which is then reacted with benzyl alcohol to form 2,4-difluorobenzyl alcohol. This intermediate is then converted to the corresponding benzyl bromide, which is reacted with 3-aminobenzoic acid to yield the final product, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide.
科学的研究の応用
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2/c21-16-9-10-19(18(22)12-16)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJPHJVOGRTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
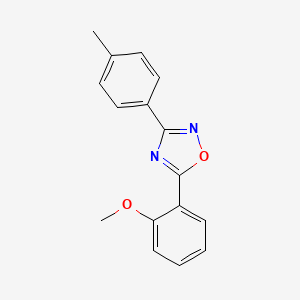
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)
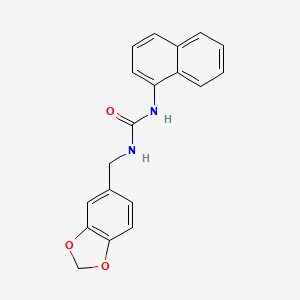
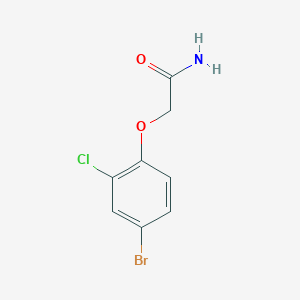
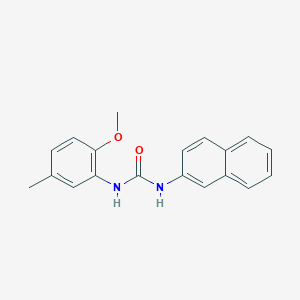
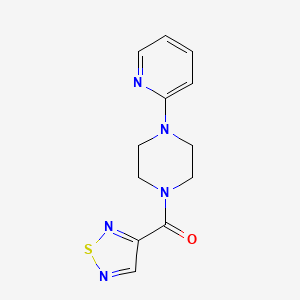
![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)